molecular formula C30H41NO7 B564752 rac Fesoterodine-d14 Fumarate CAS No. 1185237-08-4

rac Fesoterodine-d14 Fumarate

Cat. No.: B564752
CAS No.: 1185237-08-4
M. Wt: 541.743
InChI Key: MWHXMIASLKXGBU-VCQPCXMRSA-N
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Description

rac Fesoterodine-d14 Fumarate is a deuterium-labeled derivative of Fesoterodine Fumarate, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Fesoterodine-d14 Fumarate involves multiple steps, starting with the preparation of the deuterium-labeled intermediate compounds. The key steps include:

    Deuterium Exchange Reactions: Introduction of deuterium atoms into the precursor molecules through deuterium exchange reactions.

    Esterification: Formation of the ester linkage between the deuterium-labeled intermediate and the fumaric acid.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale deuterium exchange and esterification reactions.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

    Packaging: The compound is packaged under controlled conditions to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions: rac Fesoterodine-d14 Fumarate undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid or halogens in the presence of a catalyst.

Major Products:

    Hydrolysis Products: Carboxylic acid and alcohol.

    Oxidation Products: Aldehyde or carboxylic acid.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

rac Fesoterodine-d14 Fumarate is widely used in scientific research due to its unique properties:

    Pharmacokinetics: Used in studies to track the metabolic pathways and distribution of Fesoterodine in the body.

    Drug Metabolism: Helps in understanding the metabolic stability and biotransformation of Fesoterodine.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.

    Biological Studies: Used in research related to muscarinic receptors and their role in various physiological processes.

Comparison with Similar Compounds

    Fesoterodine Fumarate: The non-labeled version of rac Fesoterodine-d14 Fumarate, used for the same therapeutic purposes.

    Tolterodine: Another muscarinic receptor antagonist used in the treatment of overactive bladder.

    Oxybutynin: A muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved metabolic stability and the ability to trace the compound in biological systems using mass spectrometry.

Properties

IUPAC Name

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-VCQPCXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675894
Record name (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185237-08-4
Record name (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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